

quality control parameters for PhAc-ALGP-Dox

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Compound of Interest

Compound Name: *PhAc-ALGP-Dox*

Cat. No.: *B15605057*

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Technical Support Center: PhAc-ALGP-Dox

Welcome to the technical support center for **PhAc-ALGP-Dox**, a novel peptide-drug conjugate designed for targeted cancer therapy. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Quality Control Parameters

Ensuring the quality and consistency of **PhAc-ALGP-Dox** is paramount for reproducible and reliable experimental results. The following table summarizes the key quality control parameters and their recommended specifications for the drug substance.

Parameter	Method	Specification	Rationale
Identity	Mass Spectrometry (MS)	Conforms to the expected molecular weight	Confirms the correct chemical structure of the conjugate.
¹ H NMR	Conforms to the reference spectrum	Verifies the chemical structure and integrity of the molecule.	
Purity	High-Performance Liquid Chromatography (HPLC)	≥ 95.0%	Ensures the sample is free from significant levels of impurities that could affect activity or toxicity.[1]
Related Impurities	HPLC	Any single impurity: ≤ 1.0% Total impurities: ≤ 5.0%	Minimizes the presence of byproducts from synthesis or degradation that could have undesirable effects.[1]
Free Doxorubicin	HPLC	≤ 1.0%	Limits the amount of non-targeted, systemically available cytotoxic drug to reduce off-target toxicity.
Drug-to-Peptide Ratio	Mass Spectrometry (MS)	1:1	Confirms the correct stoichiometry of doxorubicin conjugated to the peptide, which is critical for its mechanism of action.

Appearance	Visual Inspection	Red to reddish-orange lyophilized powder	A basic quality check for consistency and absence of foreign particulate matter.
Solubility	Visual Inspection	Soluble in aqueous solutions (e.g., saline, PBS)	Ensures the product can be properly formulated for in vitro and in vivo studies.
Moisture Content	Karl Fischer Titration	≤ 5.0%	High moisture content can lead to hydrolysis and degradation of the peptide-drug conjugate.
Endotoxin	Limulus Amebocyte Lysate (LAL) Test	Specification to be determined based on the intended use (especially for in vivo studies)	Critical for ensuring the safety of parenteral formulations by limiting bacterial endotoxins.[1]
Bioburden	Plate Count	Specification to be determined based on the intended use	Important for controlling the microbial load in the final product, particularly for parenteral administration.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of **PhAc-ALGP-Dox** quality. Below are summaries of key experimental protocols.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Analysis

This method is used to separate **PhAc-ALGP-Dox** from its impurities, including free doxorubicin and unconjugated peptide.

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV spectrophotometer at 280 nm (for the peptide) and 480 nm (for doxorubicin).
- Sample Preparation: Dissolve the lyophilized powder in the initial mobile phase composition.

Mass Spectrometry (MS) for Identity and Drug-to-Peptide Ratio

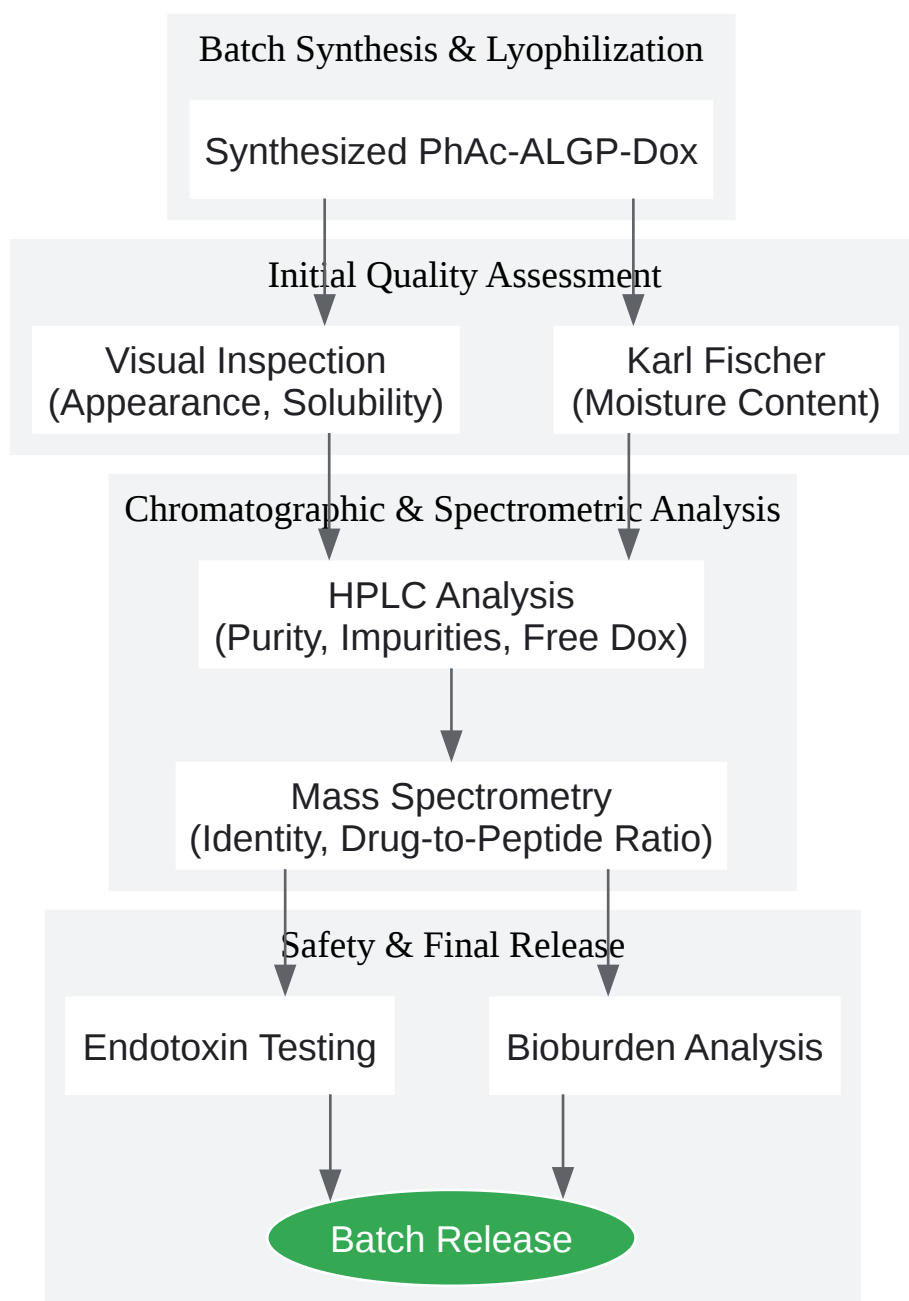
This technique confirms the molecular weight of the conjugate and ensures the correct 1:1 ratio of doxorubicin to the peptide.

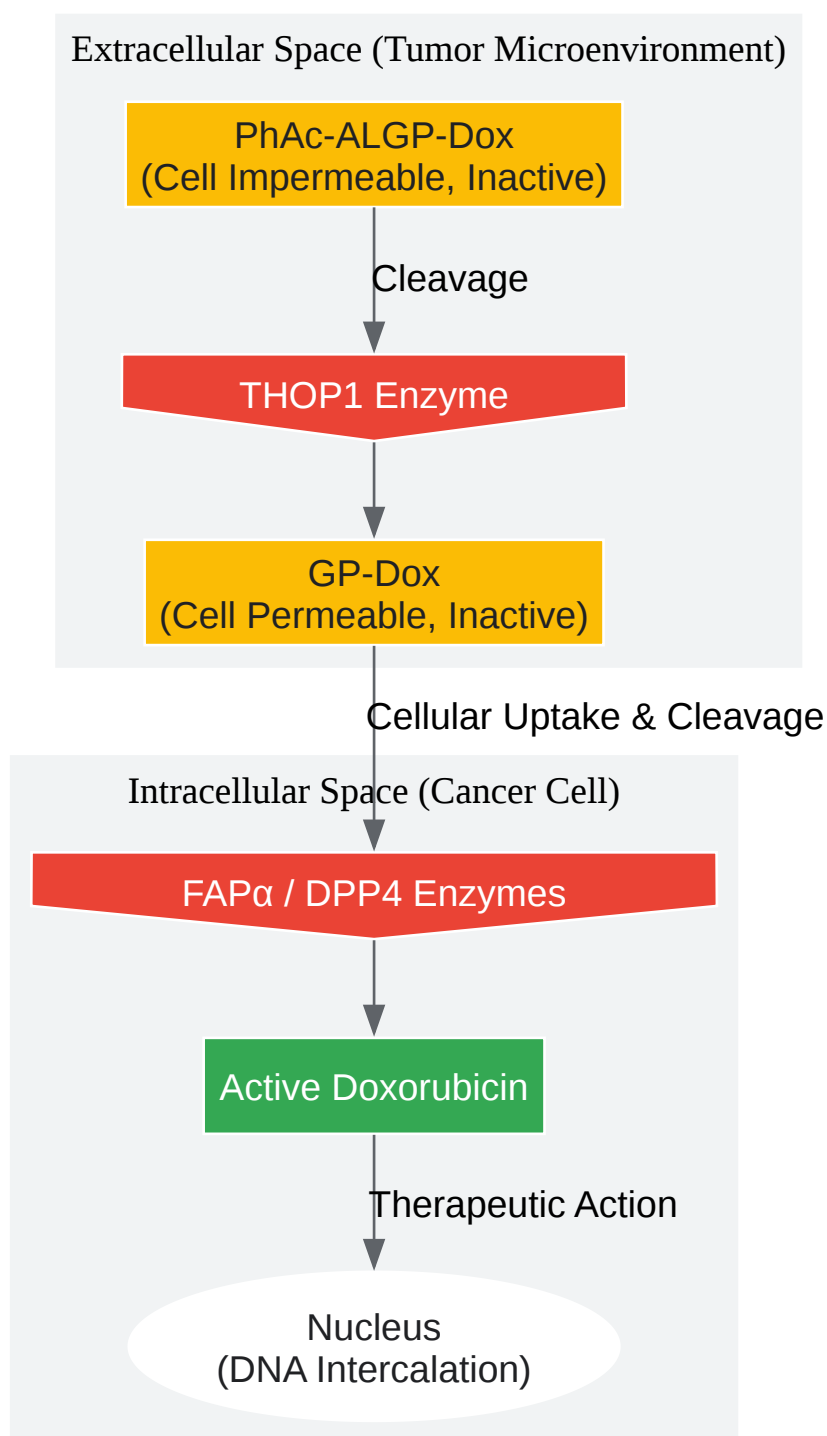
- Ionization Source: Electrospray Ionization (ESI).
- Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
- Mode: Positive ion mode.
- Sample Preparation: The sample is typically introduced via liquid chromatography (LC-MS) to separate it from salts and other non-volatile components. The solvent system should be compatible with MS (e.g., using formic acid instead of TFA if possible).

Visualizations

Experimental Workflow for Quality Control

The following diagram illustrates the logical flow of the quality control process for a batch of **PhAc-ALGP-Dox**.





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References

- [1. polypeptide.com \[polypeptide.com\]](#)
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